3-Amino-4,5-dihydroxy-hexanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

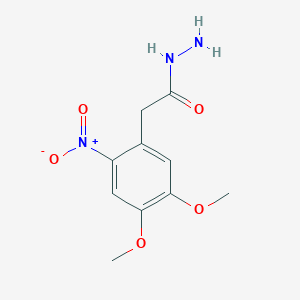

In the first paper, a stereoselective synthesis method is described for a conformationally constrained analogue of aspartic acid, which is a cyclopenta[d]isoxazole derivative. The process involves a regioselective 1,3-dipolar cycloaddition, followed by several steps including condensation, nucleophilic attack by cyanide, and oxidation to yield the target compound with improved yield compared to previous methods .

The second paper reports an efficient synthesis of cyclic dehydro-α-amino acid derivatives through nucleophilic addition of amines to β,γ-unsaturated α-keto esters. This method also includes a three-component reaction involving ethyl pyruvate, amines, and aldehydes to obtain cyclic enamines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in these studies are characterized using techniques such as 1H NMR, 13C NMR, ESI-MS, and elemental analysis. These techniques are essential for confirming the structure of complex molecules, including those with multiple stereocenters or functional groups .

Chemical Reactions Analysis

The chemical reactions employed in these papers involve cycloadditions, nucleophilic additions, and C-N coupling reactions. These reactions are crucial for constructing the cyclic frameworks and introducing amino functionalities into the molecules. The papers do not directly address the chemical reactions of "3-Amino-4,5-dihydroxy-hexanal," but the methodologies could be extrapolated to synthesize and analyze similar compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Amino-4,5-dihydroxy-hexanal" are not discussed, the papers do provide insights into the properties of related compounds. For example, the introduction of amino acids into 2(5H)-furanone derivatives was found to have no toxic effect on a series of cancer cell lines, suggesting that these compounds could be further linked with other bioactive moieties . This information could be relevant when considering the physical and chemical properties of similar compounds, including their potential bioactivity and toxicity.

Relevant Case Studies

The papers do not provide specific case studies related to "3-Amino-4,5-dihydroxy-hexanal." However, the synthesis and preliminary bioactivity investigation of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones could serve as a case study for understanding the potential applications of similar compounds in drug development and the design of bioactive molecules .

Applications De Recherche Scientifique

Interaction with Food Components and Lipid Oxidation

Research has shown that hexanal, a product arising from the oxidation of omega-6 fatty acids, can interact with sulfhydryl- and amine-containing compounds such as polyamines and amino acids like histidine. This interaction is significant because aldehydic lipid oxidation products like hexanal can react with various food components, potentially altering their concentration in oxidizing lipids. The study by Zhou and Decker (1999) specifically highlights the quenching activity of histidine-containing dipeptides on hexanal, suggesting the possibility of designing peptides to manage saturated aldehydes in food products Zhou & Decker, 1999.

Application in Fresh-Sliced Apples

Hexanal has also been evaluated for its potential use in improving the hygienic safety and shelf life of minimally processed foods, such as fresh-sliced apples. Lanciotti et al. (2003) investigated the antimicrobial activity of hexanal, (E)-2-hexenal, and hexyl acetate, finding significant inhibitory effects against common pathogenic microorganisms. This suggests that such compounds can be utilized for both extending shelf life and enhancing the safety of food products Lanciotti et al., 2003.

In Synthesis and Anticancer Evaluation

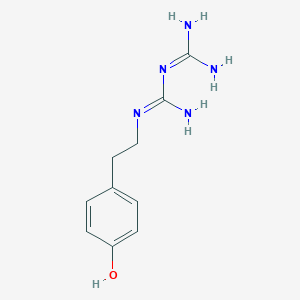

The synthesis of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, including processes involving amino-dihydroxy-hexanal structures, has been explored for anticancer applications. Bekircan et al. (2008) synthesized and screened compounds for their anticancer activity against a panel of cancer cell lines, demonstrating the potential of such derivatives in cancer treatment Bekircan et al., 2008.

Role in Flavor Development in Tomato Fruit

The formation of volatile aldehydes like hexanal upon the maceration of tomato fruit has been studied to understand their role in flavor development. Riley and Thompson (1998) found that hexanal and cis-3-hexenal levels increase significantly upon tissue disruption in ripe tomato fruit, indicating that these compounds contribute to tomato flavor primarily after tissue damage rather than accumulating during ripening Riley & Thompson, 1998.

Mécanisme D'action

Target of Action

Daunosamine is a component of the anthracycline class of antineoplastics . The primary targets of this compound are cancer cells, particularly those involved in leukemias and solid tumors . The daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .

Mode of Action

The mode of action of Daunosamine involves its interaction with cancer cells. It is linked to a derivative of naphthacene as part of the anthracycline class of antineoplastics . The compound exhibits very high antimitotic activity, which unfortunately is accompanied by a low selectivity .

Biochemical Pathways

The dnrQ gene is required for the synthesis of daunosamine . The nucleotide activated sugar donor that provides the L-daunosamine group for attachment to the natural product scaffold in the biosynthesis of these anthracyclines is dTDP-L-daunosamine . The enzymatic steps in this reconstituted pathway have been studied, providing several insights into the assembly of this precursor .

Pharmacokinetics

The compound is soluble in water , which suggests it may have good bioavailability

Result of Action

The result of Daunosamine’s action is its potent anticancer activity. The sugar moiety, L-daunosamine, plays a key role in the bioactivity of these molecules . For example, in semisynthetic anthracycline derivatives such as epirubicin, alteration in the configuration of a single stereocenter of the sugar unit generates a chemotherapeutic drug with lower cardiotoxicity .

Action Environment

The action environment of Daunosamine can influence its action, efficacy, and stability. For instance, the compound responds with polymers like cellulose and lignin if it is in excess . Therefore, the collection of birch juice, which contains Daunosamine, can be very helpful for the birch tree

Propriétés

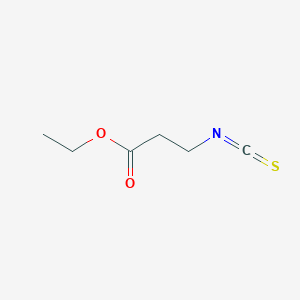

IUPAC Name |

3-amino-4,5-dihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRFCZKZXBUNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19196-51-1 |

Source

|

| Record name | 3-Amino-4,5-dihydroxy-hexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019196511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)